Sodium perrhenate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

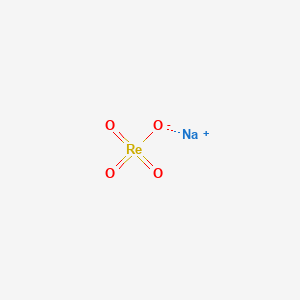

2D Structure

属性

IUPAC Name |

sodium;oxido(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.4O.Re/q+1;;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMISVFTVBOPTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaReO4, NaO4Re | |

| Record name | Sodium perrhenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_perrhenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14333-24-5 (Parent) | |

| Record name | Sodium perrhenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

273.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Sodium perrhenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13472-33-8 | |

| Record name | Sodium perrhenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenate (ReO41-), sodium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium rhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERRHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE1T8NN47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of High-Purity Sodium Perrhenate from Rhenium Heptoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium perrhenate (NaReO₄) from rhenium heptoxide (Re₂O₇), a critical process for obtaining the high-purity materials required in pharmaceutical research and development. Rhenium compounds, including this compound, are gaining interest in medicinal applications, particularly in the development of radiopharmaceuticals.[1][2] This guide details the chemical principles, experimental protocols, purification methods, and analytical characterization necessary for the successful laboratory-scale synthesis of this compound.

Chemical Principles and Stoichiometry

The synthesis of this compound from rhenium heptoxide is a straightforward acid-base neutralization reaction. Rhenium heptoxide is the anhydride of perrhenic acid (HReO₄) and reacts readily with a strong base such as sodium hydroxide (NaOH) to form the corresponding salt, this compound, and water.[3]

The balanced chemical equation for this reaction is:

Re₂O₇ + 2NaOH → 2NaReO₄ + H₂O

This stoichiometry is fundamental for calculating the required amounts of reactants to ensure a complete and efficient conversion.[4]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound from Rhenium Heptoxide

This protocol describes the direct neutralization of rhenium heptoxide with sodium hydroxide.

Materials:

-

Rhenium (VII) oxide (Re₂O₇)

-

Sodium hydroxide (NaOH), pellets or a standardized solution

-

Deionized water

-

Ethanol (95% or absolute)

-

Acetone

Equipment:

-

Glass reaction vessel (e.g., beaker or flask)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Burette (if using NaOH solution)

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Reactant Preparation:

-

Accurately weigh the desired amount of rhenium heptoxide and place it in the reaction vessel.

-

Prepare a standardized solution of sodium hydroxide (e.g., 1 M) or accurately weigh the required amount of NaOH pellets. Based on the stoichiometry, for every 1 mole of Re₂O₇, 2 moles of NaOH are required.

-

-

Reaction:

-

Add a minimal amount of deionized water to the rhenium heptoxide in the reaction vessel to form a slurry.

-

Place the reaction vessel in an ice bath on a magnetic stirrer to manage the exothermic nature of the reaction.[5]

-

Slowly add the sodium hydroxide solution or dissolved NaOH pellets to the rhenium heptoxide slurry with continuous stirring. Monitor the pH of the reaction mixture, aiming for a neutral pH of approximately 7.

-

After the addition is complete, allow the reaction to stir for an additional 30-60 minutes to ensure completion.

-

-

Isolation of Crude this compound:

-

The resulting solution contains dissolved this compound. This solution can be concentrated by gentle heating to induce crystallization. However, due to the high solubility of this compound in water, a more efficient method of isolation is "drowning-out" crystallization.[6]

-

Purification by "Drowning-Out" Crystallization

This method leverages the high solubility of this compound in water and its much lower solubility in ethanol to achieve high purity crystals.[6]

Procedure:

-

Precipitation:

-

To the aqueous solution of this compound, slowly add ethanol with vigorous stirring. A typical starting point is to add ethanol to a final concentration of 75-80% (v/v).[6]

-

The addition of ethanol will cause the this compound to precipitate out of the solution as a white solid.

-

-

Crystallization and Isolation:

-

Allow the mixture to stir in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol, followed by a wash with acetone to facilitate drying.[6]

-

-

Drying:

-

Dry the purified this compound crystals in a drying oven at a temperature of approximately 110-120°C to remove any residual solvent and water.

-

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molar Mass | ||

| Rhenium Heptoxide (Re₂O₇) | 484.4 g/mol | [7] |

| Sodium Hydroxide (NaOH) | 40.00 g/mol | |

| This compound (NaReO₄) | 273.19 g/mol | |

| Purity | ||

| Commercially Available (High Purity) | 99.99% (trace metals basis) | [8] |

| Solubility of this compound in Water | ||

| at 0°C | 103.3 g/100 mL | [3] |

| at 25°C | 114.0 g/100 mL | [3] |

| at 50°C | 173.0 g/100 mL | [3] |

| Expected Yield | High (typically >95%) | Theoretical |

Characterization

Analytical techniques are crucial for confirming the identity and purity of the synthesized this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the perrhenate anion (ReO₄⁻).

-

Key Vibrational Mode: A strong absorption band corresponding to the Re-O stretching vibration is typically observed.

-

Expected Peak: A strong band is expected around 914 cm⁻¹ .[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While this compound itself is not directly observed in ¹H NMR, this technique is invaluable for assessing the purity of the final product by detecting the presence of proton-containing impurities. The absence of signals in the ¹H NMR spectrum (run in D₂O) is a good indicator of high purity.

Safety Precautions

-

Rhenium Heptoxide (Re₂O₇): Corrosive and hygroscopic. Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

-

Sodium Hydroxide (NaOH): Highly caustic and can cause severe burns. Handle with care and wear appropriate PPE. The dissolution of NaOH in water is highly exothermic.[5]

-

Reaction: The neutralization reaction is exothermic and should be controlled by slow addition of the base and cooling with an ice bath.[5]

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Synthesis

Caption: Logical flow of the this compound synthesis process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. This compound(13472-33-8) IR Spectrum [chemicalbook.com]

- 7. This compound | Na.O4Re | CID 5107658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. osti.gov [osti.gov]

- 11. prochemonline.com [prochemonline.com]

- 12. fishersci.com [fishersci.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Sodium Perrhenate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the atomic arrangement within a compound is fundamental. This in-depth technical guide provides a detailed analysis of the crystal structure of sodium perrhenate (NaReO₄), a compound of interest in various chemical and pharmaceutical applications.

This compound crystallizes in a tetragonal system, a structural characteristic that dictates many of its physical and chemical properties.[1] This guide summarizes the key crystallographic data, outlines the experimental procedures used for its determination, and presents this information in a clear, accessible format to support further research and development.

Crystallographic Data Summary

The crystal structure of this compound has been determined through single-crystal X-ray diffraction studies. The key quantitative data from these analyses are summarized in the tables below for easy reference and comparison.

Table 1: Crystal Data and Structure Refinement for this compound (NaReO₄)

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 5.3654(4) |

| c (Å) | 11.732(2) |

| Z | 4 |

| R-factor | 0.026 |

| Weighted R-factor | 0.013 |

| Number of Unique Reflections | 382 |

Data sourced from Atzesdorfer and Range (1995).[2]

Table 2: Atomic Coordinates and Bond Distances

| Atom | Wyckoff Position | x | y | z | Re-O Bond Distance (Å) |

| Na | 4b | 0 | 0.25 | 0.625 | - |

| Re | 4a | 0 | 0.25 | 0.125 | 1.728(2) |

| O | 16f | 0.1133(4) | 0.0215(4) | 0.2012(2) | - |

Data sourced from Atzesdorfer and Range (1995).[2]

Experimental Protocols

The determination of the crystal structure of this compound involves a precise and detailed experimental workflow. The primary method employed is single-crystal X-ray diffraction.

Synthesis of Single Crystals

High-quality single crystals of this compound suitable for X-ray diffraction analysis have been synthesized under high-pressure and high-temperature conditions.[2]

-

Reactants: Rhenium metal and sodium nitrate.

-

Conditions: The reactants are subjected to a pressure of 4 kbar and a temperature of 400 °C.[2]

-

Containment: The synthesis is carried out in gold (Au) capsules.[2]

Single-Crystal X-ray Diffraction Data Collection and Refinement

The following steps outline the typical procedure for data collection and structure refinement:

-

Crystal Mounting: A suitable single crystal of NaReO₄ is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to yield a set of unique reflections. This process includes corrections for various factors, such as absorption.[2]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using least-squares techniques. The final model is evaluated based on the R-factor and weighted R-factor, which indicate the agreement between the calculated and observed structure factors.[2]

Visualizing the Experimental Workflow

To further clarify the process of crystal structure determination, the following diagram illustrates the key stages of the experimental workflow.

This comprehensive guide provides a foundational understanding of the crystal structure of this compound, offering valuable data and procedural insights for researchers and developers in the field. The detailed crystallographic information and experimental protocols serve as a critical resource for future studies and applications of this compound.

References

An In-depth Technical Guide to the Raman Spectroscopy of Aqueous Sodium Perrhenate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about the vibrational modes of molecules. It has proven to be an invaluable tool for studying materials in various states, and its low interference from water makes it exceptionally well-suited for the analysis of aqueous solutions.[1] This guide focuses on the application of Raman spectroscopy for the characterization of aqueous solutions of sodium perrhenate (NaReO₄).

The perrhenate ion (ReO₄⁻) is a tetrahedral oxyanion of rhenium in its +7 oxidation state.[2] this compound is a stable, water-soluble salt that serves as a common source of the perrhenate ion for various chemical applications.[3] The study of aqueous perrhenate is of significant interest, partly because it serves as a non-radioactive surrogate for the pertechnetate ion (TcO₄⁻), a major fission product in nuclear waste streams.[4] Understanding the solution chemistry and spectroscopic signature of perrhenate is crucial for developing separation and immobilization technologies. This document provides a comprehensive overview of the theoretical basis, experimental protocols, and data interpretation for the Raman analysis of aqueous this compound.

Theoretical Background: The Vibrational Modes of the Perrhenate Ion

In dilute aqueous solutions, the perrhenate ion (ReO₄⁻) adopts a tetrahedral (T_d) symmetry.[5][6] According to group theory, a tetrahedral molecule of the XY₄ type has four fundamental vibrational modes, all of which are Raman active. These modes are:

-

ν₁ (A₁): Symmetric Stretch: This is a totally symmetric vibration where all four Re-O bonds stretch and contract in phase. It typically produces the most intense and sharpest peak in the Raman spectrum.[6]

-

ν₂ (E): Symmetric Bend: This is a doubly degenerate bending or scissoring motion of the O-Re-O angles.

-

ν₃ (F₂): Asymmetric Stretch: This is a triply degenerate vibration involving the out-of-phase stretching of the Re-O bonds. This mode is active in both Raman and infrared spectroscopy.[6]

-

ν₄ (F₂): Asymmetric Bend: This is a triply degenerate bending motion of the O-Re-O angles.

The observation of these distinct vibrational modes provides a unique spectroscopic fingerprint for the perrhenate ion in solution.

Caption: Fundamental vibrational modes of the tetrahedral perrhenate (ReO₄⁻) ion.

Experimental Protocols

A generalized workflow for the Raman analysis of aqueous this compound involves sample preparation, instrument setup and calibration, and data acquisition.

Sample Preparation

-

Reagents: Use high-purity, crystalline this compound (NaReO₄) and deionized or distilled water. This compound can be synthesized by reacting ammonium perrhenate with sodium hydroxide or procured from commercial suppliers.[7]

-

Solution Preparation: Prepare a stock solution by accurately weighing the NaReO₄ salt and dissolving it in a known volume of water. This compound is highly soluble in water (1140 g/L at 298 K).[7][8]

-

Concentration Series: Create a series of solutions with varying concentrations through serial dilution of the stock solution. This allows for the investigation of concentration-dependent effects on the Raman spectrum.

-

Sample Containment: Place the aqueous sample in a high-purity quartz cuvette for analysis to minimize background fluorescence and scattering.

Instrumentation and Data Acquisition

-

Raman Spectrometer: A typical setup consists of a laser excitation source, sample illumination and collection optics, a monochromator or grating, and a sensitive detector (e.g., CCD).[9]

-

Excitation Source: A common choice is a frequency-doubled Nd:YAG laser providing excitation at 532 nm.[10] The laser power should be optimized to maximize the Raman signal while avoiding sample heating.

-

Scattering Geometry: Both 90-degree and backscattering geometries can be used.[10][11] The scattered light is collected by a lens and focused into the spectrometer.

-

Calibration: Before analysis, the spectrometer should be calibrated using a standard with known Raman peaks, such as a silicon wafer.[9]

-

Data Acquisition: Record the Raman spectrum over the desired wavenumber range (e.g., 200 cm⁻¹ to 1200 cm⁻¹ to cover all perrhenate modes). Multiple acquisitions may be averaged to improve the signal-to-noise ratio. A spectrum of pure water should also be recorded for background subtraction.

Caption: Experimental workflow for Raman spectroscopy of aqueous NaReO₄.

Data Presentation: Raman Bands of Aqueous Perrhenate

The Raman spectrum of aqueous this compound is dominated by the vibrational modes of the ReO₄⁻ ion. The positions of these bands are characteristic of the tetrahedral structure.

| Vibrational Mode | Symmetry | Raman Shift (cm⁻¹) | Characteristics |

| ν₁ | A₁ | ~971 | Strong, sharp, polarized, symmetric stretch |

| ν₃ | F₂ | ~918 | Weaker, asymmetric stretch |

| ν₂ / ν₄ | E / F₂ | ~331 | Broad, overlapping bending modes |

Table compiled from data reported in the literature. The exact peak positions may vary slightly with concentration and instrumentation.[6]

Discussion and Interpretation

The most prominent feature in the Raman spectrum of aqueous NaReO₄ is the intense, sharp peak located at approximately 971 cm⁻¹.[6] This peak is assigned to the ν₁(A₁) symmetric stretching mode of the Re-O bonds and its high intensity is characteristic of totally symmetric vibrations. The asymmetric stretching mode, ν₃(F₂), appears as a weaker band around 918 cm⁻¹.[6]

The lower frequency region of the spectrum contains the bending modes. A broad band observed around 331 cm⁻¹ is attributed to the overlapping ν₂(E) and ν₄(F₂) modes.[6] The broadness of this feature suggests that the two modes may be close in energy and not fully resolved. In solid crystalline samples, these peaks can be sharper and more distinct due to the fixed lattice environment.[12]

While detailed studies on the concentration dependence in aqueous solutions are not extensively covered in the provided search results, it is generally expected that increasing ion concentration can lead to subtle shifts in peak positions and changes in bandwidth due to increased ion-ion and ion-solvent interactions. At higher concentrations, phenomena like ion pairing could potentially perturb the T_d symmetry of the perrhenate ion, leading to changes in the Raman spectrum.

Conclusion

Raman spectroscopy is a powerful and direct method for probing the structure of the perrhenate ion in aqueous solutions. The technique provides a clear spectroscopic signature characterized by four fundamental vibrational modes, with the symmetric stretch (ν₁) being the most intense. The well-defined protocols for sample preparation and data acquisition make it a reliable tool for qualitative identification and quantitative analysis. This guide provides the foundational knowledge for researchers and scientists to effectively apply Raman spectroscopy in studies involving aqueous this compound, particularly in fields related to nuclear chemistry, materials science, and drug development where understanding solution-state species is critical.

References

- 1. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]

- 2. Perrhenate - Wikipedia [en.wikipedia.org]

- 3. Rhenium - Wikipedia [en.wikipedia.org]

- 4. Unraveling the Role of Solvation and Ion Valency on Redox-Mediated Electrosorption through In Situ Neutron Reflectometry and Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. repositorio.uchile.cl [repositorio.uchile.cl]

- 8. researchgate.net [researchgate.net]

- 9. ggscw.ac.in [ggscw.ac.in]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab [opg.optica.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Behavior of Sodium Perrhenate in Acidic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of sodium perrhenate (NaReO₄) in acidic environments. The reduction of the perrhenate ion (ReO₄⁻) is a complex, multi-step process that is highly dependent on experimental conditions such as the acidity of the medium, the electrode material, and the applied potential. Understanding these processes is critical for applications ranging from the electrodeposition of rhenium coatings to the development of rhenium-based radiopharmaceuticals.

Core Concepts and Reaction Mechanisms

The electrochemical reduction of perrhenate in acidic solutions involves the transfer of multiple electrons and the formation of various rhenium species with different oxidation states. The reaction pathway is significantly influenced by the nature of the working electrode, particularly its ability to adsorb hydrogen.

On Noble Metals (e.g., Platinum, Rhodium):

On metals that readily adsorb atomic hydrogen (H_ad), the reduction of perrhenate can proceed at potentials more positive than the hydrogen evolution reaction (HER). The proposed mechanism involves the following key steps[1]:

-

Initial Reduction to Rhenium Dioxide: Adsorbed hydrogen atoms act as a reducing agent, converting perrhenate (Re(VII)) to insoluble rhenium dioxide (Re(IV)O₂).

-

ReO₄⁻ + 4H⁺ + 3e⁻ → ReO₂ + 2H₂O

-

-

Further Reduction by Adsorbed Hydrogen: The deposited ReO₂ layer can be further reduced by H_ad to form soluble Re(III) species[1].

-

Disproportionation: The unstable Re(III) species can then disproportionate to metallic rhenium (Re(0)) and ReO₂[1][2].

-

2Re₂O₃ + 6H₂O ⇄ Re⁰ + 3ReO₂∙2H₂O[3]

-

In the absence of sulfate ions, the strong adsorption of perrhenate on the electrode surface can lead to the formation of an unstable Re₂O₃ intermediate, which then catalytically disproportionates into a mixed-valent film of ReO₂ and metallic Re[2][4].

On Non-Hydrogen Adsorbing Metals (e.g., Gold):

For metals that do not significantly adsorb atomic hydrogen, the reduction of perrhenate is thought to be mediated by molecular hydrogen (H₂) or through direct electron transfer at more negative potentials[1]. The reduction on a gold electrode has been shown to proceed through a multi-step electron transfer, ultimately leading to the deposition of metallic rhenium via a Re(III) intermediate[5].

Influence of Acid Concentration:

The concentration of the acid plays a crucial role in determining the reaction products. In moderately concentrated sulfuric acid solutions (0.1 M – 3 M), the primary product is the insoluble ReO₂. However, in highly concentrated H₂SO₄, the formation of Re₂O₅ and ReO₃ precipitates has been observed[3]. In 12 M H₂SO₄, the electroreduction of perrhenate ions leads to soluble rhenium species[3].

Data Presentation: Summary of Electrochemical Parameters

The following tables summarize key quantitative data from cyclic voltammetry and other electrochemical studies on the reduction of perrhenate in acidic media.

Table 1: Cyclic Voltammetry Peak Potentials for Perrhenate Reduction in Sulfuric Acid

| Electrode Material | H₂SO₄ Concentration | Cathodic Peak Potential (V vs. SHE) | Anodic Peak Potential (V vs. SHE) | Reference |

| Gold (Au) | 0.5 M | Multiple peaks observed | 0.28, 0.38 (in 4M H₂SO₄) | [3] |

| Gold (Au) | 4 M | Multiple peaks observed | 0.28, 0.38 | [3] |

| Gold (Au) | 12 M | c2 (main reduction peak) | - | [3] |

| Platinum (Pt) | 1.0 M (in HNO₃) | Similar to H₂SO₄ system | - | [6] |

Note: The literature often describes complex voltammograms with multiple peaks, making a direct comparison challenging. The potentials are highly dependent on scan rate and specific experimental conditions.

Experimental Protocols

This section details the methodologies for key experiments involving the electrochemical analysis of this compound in acidic media.

1. Cyclic Voltammetry (CV) Analysis

-

Objective: To investigate the redox behavior of perrhenate ions and identify the potentials of reduction and oxidation processes.

-

Electrochemical Cell: A standard three-electrode cell is used.

-

Working Electrode: Gold (Au), Platinum (Pt), or Glassy Carbon[2][3]. The electrode is polished and cleaned before each experiment.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl[2]. Potentials can be converted to the Standard Hydrogen Electrode (SHE) scale for standardization. A Hg/Hg₂SO₄ electrode in 0.5 M H₂SO₄ has also been used[3].

-

Counter Electrode: A platinum mesh or wire is commonly used[3].

-

-

Electrolyte Preparation:

-

Prepare the desired concentration of sulfuric acid (e.g., 0.5 M, 4 M, 12 M) using high-purity water (e.g., Millipore®)[3].

-

Dissolve a known concentration of KReO₄ or NaReO₄ (e.g., 1 mM) in the acid solution[3].

-

Deoxygenate the solution by purging with an inert gas (e.g., Argon) for at least 30 minutes prior to the experiment[3].

-

-

Procedure:

-

The working electrode is immersed in the deoxygenated electrolyte.

-

An initial potential is applied (e.g., 0.8 V or 1 V vs. SHE)[3].

-

The potential is swept towards a negative limit at a constant scan rate (e.g., 50 mV/s)[3].

-

The scan direction is then reversed, and the potential is swept back to the initial value.

-

The resulting current is recorded as a function of the applied potential to generate a cyclic voltammogram.

-

All experiments are typically conducted at room temperature (25 ± 2 °C)[2].

-

2. Rotating Ring-Disk Electrode (RRDE) Voltammetry

-

Objective: To detect and quantify soluble intermediates generated at the disk electrode.

-

Apparatus: A rotating ring-disk electrode setup with a potentiostat capable of controlling both the disk and ring potentials.

-

Procedure:

-

The disk electrode is subjected to a potential scan similar to a standard CV experiment.

-

The ring electrode is held at a constant potential sufficient to oxidize or reduce any soluble species that are hydrodynamically transported from the disk[3].

-

The disk and ring currents are recorded simultaneously as a function of the disk potential. The collection efficiency of the RRDE (the fraction of species from the disk that reach the ring) is a known parameter of the electrode geometry[3].

-

Mandatory Visualizations

Diagram 1: Proposed Electrochemical Reduction Pathway of Perrhenate on Noble Metals

Caption: Reduction pathway of perrhenate on hydrogen-adsorbing electrodes.

Diagram 2: Experimental Workflow for Cyclic Voltammetry Analysis

Caption: A typical workflow for cyclic voltammetry of this compound.

References

- 1. Electrochemical behavior of aqueous acid perrhenate-containing solutions on noble metals: critical review and new experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. radfarm.ncbj.gov.pl [radfarm.ncbj.gov.pl]

- 4. researchgate.net [researchgate.net]

- 5. Electrochemical Behavior of ReO<sup>-</sup><sub>4</sub> in Perchloric Acid System [jnrc.xml-journal.net]

- 6. Electrochemical Behavior of ReO-4 in Sulfuric Acid and Nitric Acid Media [jnrc.xml-journal.net]

Synthesis of Sodium Perrhenate from Ammonium Perrhenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of sodium perrhenate (NaReO₄) from ammonium perrhenate (NH₄ReO₄). The primary method outlined is a direct one-pot reaction, offering an efficient route to the desired product. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data.

Core Reaction Mechanism

The synthesis of this compound from ammonium perrhenate can be achieved through a straightforward one-pot process involving the reaction of ammonium perrhenate with sodium hydroxide in an aqueous solution. The fundamental chemical transformation is an acid-base reaction, where the ammonium ion (NH₄⁺) is displaced by the sodium ion (Na⁺).

The overall balanced chemical equation for this reaction is:

NH₄ReO₄ + NaOH → NaReO₄ + NH₃(g) + H₂O

Upon heating the aqueous solution, ammonia is driven off as a gas, shifting the equilibrium towards the formation of this compound.

An alternative, two-step conceptual pathway involves the thermal decomposition of ammonium perrhenate to form rhenium heptoxide (Re₂O₇), which is the anhydride of perrhenic acid. This is then followed by the neutralization of the acidic oxide with a sodium base.

Step 1: Thermal Decomposition Ammonium perrhenate decomposes upon heating to approximately 365°C, yielding rhenium heptoxide, ammonia, and water.

2 NH₄ReO₄(s) → Re₂O₇(g) + 2 NH₃(g) + H₂O(g)

Step 2: Neutralization The resulting rhenium heptoxide, an acidic oxide, readily reacts with a sodium base, such as sodium hydroxide, to form this compound and water.

Re₂O₇ + 2 NaOH → 2 NaReO₄ + H₂O

While chemically sound, the one-pot method is generally more direct and avoids the isolation of the volatile and hygroscopic rhenium heptoxide.

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of this compound from ammonium perrhenate, followed by a purification protocol.

One-Pot Synthesis of this compound

This protocol is adapted from a procedure for synthesizing a this compound reagent for subsequent crystallization studies.

Materials:

-

Ammonium perrhenate (NH₄ReO₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Acetone

Equipment:

-

Reaction vessel (e.g., beaker or round-bottom flask)

-

Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

-

Evaporator

-

Drying oven

Procedure:

-

Prepare an aqueous solution by dissolving 60 g of ammonium perrhenate and 8.9 g of sodium hydroxide in 1 L of deionized water in a suitable reaction vessel.

-

Heat the solution to 353 ± 2 K (80 ± 2 °C) with continuous stirring.

-

Evaporate the solution to concentrate the reactants and drive the reaction to completion by removing ammonia gas.

-

The resulting solid is the crude this compound.

-

Wash the synthesized compound with acetone.

-

Dry the washed this compound in an oven at 313 K (40 °C).

Purification by Drowning-Out Crystallization

This method is effective for purifying the synthesized this compound and can achieve a product recovery of over 75%.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Equipment:

-

Crystallization vessel

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel and flask)

Procedure:

-

Prepare an aqueous solution of the crude this compound.

-

First Crystallization Stage: Add ethanol to the aqueous solution to reach a concentration of 40% by volume. This will induce the precipitation of this compound.

-

Second Crystallization Stage: Further add ethanol to the mixture to achieve a final concentration of 75% by volume to maximize the recovery of the product.

-

Collect the crystalline this compound by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and purification of this compound.

| Parameter | Value |

| Reactants | |

| Ammonium Perrhenate (NH₄ReO₄) | 60 g |

| Sodium Hydroxide (NaOH) | 8.9 g |

| Deionized Water | 1 L |

| Reaction Conditions | |

| Temperature | 353 ± 2 K (80 ± 2 °C) |

| Purification | |

| Drying Temperature | 313 K (40 °C) |

| Table 1: Experimental Parameters for One-Pot Synthesis of this compound. |

| Parameter | Value |

| Purification Method | |

| Drowning-Out Crystallization | |

| Solvent System | |

| Ethanol/Water | |

| Process Stages | |

| Stage 1 Ethanol Concentration | 40% v/v |

| Stage 2 Ethanol Concentration | 75% v/v |

| Performance | |

| Product Recovery | >75% |

| Table 2: Quantitative Data for the Purification of this compound. |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis and purification processes.

Caption: Logical workflow for the one-pot synthesis of this compound.

Caption: Experimental workflow for the purification of this compound.

Unveiling the Atomic Architecture: A Technical Guide to Single Crystal XRD Analysis of Sodium Perrhenate

For Immediate Release

This technical guide provides an in-depth exploration of the single-crystal X-ray diffraction (XRD) analysis of sodium perrhenate (NaReO₄), a compound of significant interest in inorganic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the crystallographic structure, detailed experimental protocols, and a visual representation of the analytical workflow.

Introduction to the Crystal Structure of this compound

This compound, a white, water-soluble salt, crystallizes in the tetragonal crystal system.[1] Its structure is of the scheelite (CaWO₄) type, characterized by isolated tetrahedral perrhenate anions (ReO₄⁻) and sodium cations (Na⁺) arranged in a specific, repeating three-dimensional lattice. Understanding this precise atomic arrangement is crucial for predicting its chemical and physical properties, and for its application in areas such as catalysis and nuclear medicine. Single-crystal XRD stands as the definitive technique for elucidating this intricate atomic framework.

Experimental Protocols for Single-Crystal XRD Analysis

The determination of the crystal structure of this compound via single-crystal XRD involves a meticulous multi-step process, from crystal growth to data analysis.

Single Crystal Growth of this compound

High-quality single crystals are paramount for successful XRD analysis. For this compound, a common method for crystal growth is the slow evaporation of a saturated aqueous solution.

Materials:

-

High-purity this compound (99.9% or higher)

-

Deionized water

-

Clean crystallizing dish or beaker

-

Parafilm or other means to control evaporation

Procedure:

-

Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Filter the hot solution to remove any particulate impurities.

-

Transfer the clear solution to a clean crystallizing dish.

-

Cover the dish with parafilm and perforate it with a few small holes to allow for slow evaporation of the solvent at room temperature.

-

Place the dish in a vibration-free environment to promote the growth of large, well-formed single crystals.

-

Monitor the crystallization process over several days to weeks. Once suitable crystals have formed, they can be carefully harvested from the mother liquor.

Crystal Mounting and Data Collection

A suitable single crystal, typically 0.1-0.3 mm in its largest dimension, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.

The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality. A monochromatic X-ray beam, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections. This data is then used to solve the crystal structure. For inorganic salts like this compound, direct methods are typically employed to determine the initial positions of the atoms.

Structure Refinement

The initial structural model is then refined using a least-squares method. This iterative process adjusts the atomic positions, and their anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data. The quality of the final refined structure is assessed by various crystallographic R-factors.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for this compound, as obtained from the Materials Project database (entry mp-5558).

Table 1: Crystal Data and Structure Refinement Details for this compound (NaReO₄)

| Parameter | Value |

| Empirical formula | NaReO₄ |

| Formula weight | 273.19 g/mol |

| Crystal system | Tetragonal |

| Space group | I4₁/a |

| Unit cell dimensions | a = 5.36 Å, c = 11.72 Å |

| Unit cell angles | α = 90°, β = 90°, γ = 90° |

| Unit cell volume | 336.56 ų |

| Z (formula units per cell) | 4 |

| Calculated density | 5.38 g/cm³ |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for this compound (NaReO₄)

| Atom | Wyckoff Symbol | x | y | z | U(eq) [Ų] |

| Na | 4b | 0.0000 | 0.2500 | 0.6250 | 0.015 |

| Re | 4a | 0.0000 | 0.2500 | 0.1250 | 0.010 |

| O | 16f | 0.1380 | 0.4850 | 0.2080 | 0.020 |

Table 3: Selected Bond Lengths and Angles for this compound (NaReO₄)

| Bond | Length (Å) | Angle | Angle (°) |

| Re - O | 1.73 | O - Re - O | 109.5 |

| Na - O | 2.58 |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the single-crystal XRD experiment for this compound.

References

Solubility of Sodium Perrhenate in Methanol and Ethanol: A Technical Guide

This technical guide provides a detailed analysis of the solubility of sodium perrhenate (NaReO₄) in two common polar organic solvents: methanol (CH₃OH) and ethanol (C₂H₅OH). The information is intended for researchers, scientists, and professionals in drug development and related fields who require precise solubility data and experimental methodologies.

Quantitative Solubility Data

The solubility of this compound in methanol and ethanol has been determined across a range of temperatures. The following table summarizes this data, which was established using the isothermal method of saturation. This method involves equilibrating a supersaturated solution at a constant temperature and subsequently analyzing the concentration of the dissolved salt.

| Temperature (°C) | Solubility in Methanol ( g/100g of solvent) | Solubility in Ethanol ( g/100g of solvent) |

| 0 | 48.3 | 12.3 |

| 10 | 54.8 | 14.5 |

| 20 | 62.5 | 16.8 |

| 25 | 67.0 | 18.1 |

| 30 | 71.8 | 19.4 |

| 40 | 82.3 | 22.3 |

| 50 | 94.5 | 25.5 |

Data compiled from studies on the solubility of alkali metal perrhenates.

Experimental Protocol: Isothermal Saturation Method

The determination of this compound solubility in methanol and ethanol is typically achieved through the isothermal saturation method. This procedure ensures the accurate measurement of the maximum amount of solute that can be dissolved in a solvent at a specific temperature.

Methodology:

-

Solvent Preparation: An excess amount of anhydrous this compound is added to a known quantity of the solvent (methanol or ethanol) in a sealed, thermostatically controlled vessel.

-

Equilibration: The mixture is continuously agitated at a constant, predetermined temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sample Extraction: Once equilibrium is established, the stirring is halted, and the solid phase is allowed to settle. A sample of the clear, saturated supernatant is carefully extracted using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Gravimetric Analysis: The extracted sample is weighed and then evaporated to dryness under controlled conditions to remove the solvent completely. The remaining solid residue, which is the dissolved this compound, is then weighed.

-

Solubility Calculation: The solubility is calculated as the mass of the dried this compound per 100 grams of the solvent.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of the isothermal saturation method for determining the solubility of this compound.

An In-depth Technical Guide to Interpreting Raman Spectra of Sodium Perrhenate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the acquisition and interpretation of Raman spectra from aqueous solutions of sodium perrhenate (NaReO₄). This document is intended to serve as a valuable resource for researchers and professionals utilizing Raman spectroscopy for the characterization and quantitative analysis of perrhenate-containing solutions.

Introduction to Raman Spectroscopy of Perrhenate Ions

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. When applied to aqueous solutions of this compound, it allows for the characterization of the perrhenate anion (ReO₄⁻). In dilute aqueous solutions, the perrhenate ion exists as a tetrahedral species, and its Raman spectrum is characterized by distinct peaks corresponding to its fundamental vibrational modes.[1][2] The analysis of these spectra can yield both qualitative and quantitative information about the sample.

Quantitative Data: Raman Spectral Features of this compound

The Raman spectrum of the aqueous perrhenate ion is dominated by a few key vibrational modes. The positions of these peaks, or Raman shifts, are indicative of the molecular structure and bonding within the ReO₄⁻ ion. The following table summarizes the primary Raman bands observed for this compound in aqueous solution.

| Vibrational Mode | Raman Shift (cm⁻¹) (Approximate) | Description | Polarization |

| ν₁ (A₁) | 971 | Symmetric Re-O stretch | Polarized |

| ν₃ (F₂) | 918 | Antisymmetric Re-O stretch | Depolarized |

| ν₄ (F₂) | 331 | O-Re-O bend | Depolarized |

| ν₂ (E) | 338 | O-Re-O bend | Depolarized |

Data compiled from multiple sources. The exact peak positions may vary slightly with concentration and experimental conditions.[2][3]

In more concentrated solutions, additional bands may appear due to intermolecular interactions or changes in the local environment of the perrhenate ion.[3]

Experimental Protocol for Raman Analysis of this compound Solutions

The following section outlines a detailed methodology for the preparation of this compound solutions and the subsequent acquisition of Raman spectra.

Materials and Reagents

-

This compound (NaReO₄), high purity

-

Deionized water (18.2 MΩ·cm)

-

Volumetric flasks

-

Pipettes

-

Glass or quartz cuvettes for Raman analysis

Sample Preparation

-

Stock Solution Preparation: A primary stock solution of this compound is prepared by accurately weighing a specific amount of NaReO₄ and dissolving it in a known volume of deionized water in a volumetric flask.

-

Serial Dilutions: A series of standard solutions of varying concentrations can be prepared by performing serial dilutions of the stock solution. This is crucial for quantitative analysis to establish a calibration curve.[4]

-

Sample Transfer: The prepared solution is then transferred to a suitable sample holder for Raman analysis, such as a glass or quartz cuvette.

Instrumentation and Data Acquisition

A standard Raman spectroscopy setup for analyzing aqueous solutions is depicted in the diagram below.[5][6][7]

Caption: A schematic of a typical Raman spectroscopy setup for the analysis of liquid samples.

Instrument Settings:

-

Laser Wavelength: A common choice is a 532 nm or 785 nm laser. The selection may depend on the sample's fluorescence properties.

-

Laser Power: The power should be optimized to maximize the Raman signal while avoiding sample heating or degradation.

-

Objective Lens: An objective with a long working distance may be suitable for probing samples within a cuvette.

-

Acquisition Time and Accumulations: These parameters are adjusted to achieve an adequate signal-to-noise ratio.

-

Calibration: The spectrometer should be calibrated using a known standard (e.g., a silicon wafer) before measurements.[8]

Data Processing and Analysis

-

Background Subtraction: The raw spectrum is corrected for background signals, which may arise from the solvent, sample holder, or ambient light.

-

Peak Fitting: The Raman bands of interest are fitted with appropriate functions (e.g., Gaussian, Lorentzian) to determine their precise position, intensity, and width.

-

Quantitative Analysis: For quantitative measurements, the intensity or area of a characteristic perrhenate peak (e.g., the ν₁ band at ~971 cm⁻¹) is plotted against the concentration of the standard solutions to generate a calibration curve.[4][9][10] The concentration of an unknown sample can then be determined from this curve.

Workflow for Interpretation of this compound Raman Spectra

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the Raman spectra of this compound solutions.

Caption: A workflow diagram illustrating the key stages in the Raman spectroscopic analysis of this compound solutions.

Conclusion

The interpretation of Raman spectra of this compound solutions is a powerful tool for both qualitative identification and quantitative analysis. By following standardized experimental protocols and a systematic data analysis workflow, researchers can obtain reliable and reproducible results. The characteristic Raman signature of the perrhenate ion, particularly the strong, polarized symmetric stretching mode, serves as a robust analytical marker. This guide provides the foundational knowledge and practical steps necessary for the successful application of Raman spectroscopy in the study of this compound solutions.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. osti.gov [osti.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. hou.usra.edu [hou.usra.edu]

- 5. Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab [opg.optica.org]

- 6. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. ggscw.ac.in [ggscw.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. [The Quantitative Analysis of Raman Spectroscopy to Sulfate Ion in Aqueous Solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cyclic Voltammetry of Sodium Perrhenate in Non-Aqueous Electrolytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and expected methodologies for conducting cyclic voltammetry (CV) studies of sodium perrhenate (NaReO₄) in non-aqueous electrolytes. While specific, detailed experimental data for the cyclic voltammetry of this compound in organic solvents is limited in publicly available literature, this document synthesizes established electrochemical principles and data from related systems to offer a robust framework for researchers. It covers the fundamental electrochemical behavior of the perrhenate anion, outlines detailed experimental protocols, and presents the expected, albeit generalized, quantitative data in structured tables. Furthermore, this guide includes mandatory visualizations of experimental workflows and electrochemical processes using the DOT language for Graphviz, adhering to specified formatting requirements.

Introduction

Cyclic voltammetry is a powerful and versatile electrochemical technique used to investigate the redox properties of a species in solution.[1] For this compound, a compound of interest in various fields including radiopharmaceuticals and catalysis, understanding its electrochemical behavior in non-aqueous media is crucial for applications where aqueous environments are unsuitable. Non-aqueous electrolytes offer a wider potential window compared to aqueous solutions, allowing for the study of redox processes that would otherwise be obscured by the electrolysis of water.[2]

The perrhenate ion (ReO₄⁻) features rhenium in its highest oxidation state (+7).[3] Its electrochemical reduction is a key aspect of its chemistry, often leading to the formation of lower-oxidation-state rhenium species.[4] The choice of a non-aqueous solvent and supporting electrolyte is critical as it influences the solubility of this compound, the stability of the resulting redox products, and the overall electrochemical response.[5]

Core Principles of Perrhenate Electrochemistry in Non-Aqueous Media

The electrochemical reduction of the perrhenate anion in non-aqueous solvents is expected to be a complex, multi-step process. The general pathway involves the transfer of electrons to the rhenium center, leading to a decrease in its oxidation state. The exact nature of the reduction products and the potentials at which these reductions occur are highly dependent on the solvent, the supporting electrolyte, and the electrode material.

Based on studies of perrhenate and related species in various media, the initial reduction step is likely the formation of a Re(VI) species, which may be followed by further reductions to Re(V), Re(IV) (as ReO₂), and potentially lower oxidation states.[4][6] The stability and subsequent reactions of these intermediates are significantly influenced by the non-aqueous environment.

Detailed Experimental Protocols

A successful cyclic voltammetry experiment requires careful preparation of the electrochemical cell, electrolyte, and electrodes. The following protocol provides a general framework that should be adapted and optimized for specific experimental conditions.

Electrochemical Cell Setup

A standard three-electrode configuration is essential for cyclic voltammetry.

-

Working Electrode (WE): Glassy carbon (GC) or platinum (Pt) are common choices for studying reduction processes in non-aqueous systems.[2] The choice of electrode material can influence the observed redox potentials.

-

Reference Electrode (RE): A non-aqueous reference electrode, such as a silver wire in a solution of silver nitrate in the same solvent/electrolyte system (Ag/Ag⁺), is crucial to obtain stable and reproducible potentials.[1]

-

Counter Electrode (CE): A platinum wire or mesh is typically used as the counter electrode to complete the electrical circuit.[1]

Electrolyte Preparation

The purity of the solvent and supporting electrolyte is paramount in non-aqueous electrochemistry to avoid interference from impurities, particularly water and oxygen.

-

Solvents: Common aprotic polar solvents suitable for this type of study include acetonitrile (ACN), dimethylformamide (DMF), and propylene carbonate (PC).[2][5] These solvents should be of high purity (HPLC or electrochemical grade) and dried over molecular sieves before use.

-

Supporting Electrolyte: A non-reactive, soluble salt is required to ensure sufficient conductivity of the solution. For this compound studies, a sodium salt with a large, non-coordinating anion such as sodium perchlorate (NaClO₄) or sodium hexafluorophosphate (NaPF₆) at a concentration of 0.1 M is recommended.[2][5]

-

Analyte: this compound should be of high purity and dried under vacuum before dissolution in the electrolyte solution.

Experimental Procedure

-

Deaeration: The electrolyte solution should be thoroughly deaerated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.

-

Blank Scan: A cyclic voltammogram of the supporting electrolyte solution without the this compound should be recorded first to establish the potential window of the solvent and to check for any impurities.

-

Analyte Scan: After obtaining a clean blank scan, the this compound is added to the cell, and the solution is briefly deaerated again. The cyclic voltammogram is then recorded over the desired potential range.

-

Scan Rate Variation: To investigate the nature of the electrochemical processes (e.g., diffusion-controlled vs. surface-adsorbed), the experiment should be repeated at various scan rates.

Quantitative Data Summary

While specific experimental data for the cyclic voltammetry of this compound in non-aqueous electrolytes is scarce in the literature, the following tables present a generalized summary of the expected electrochemical parameters based on the behavior of perrhenate in other systems and the general characteristics of the selected non-aqueous electrolytes. These values should be considered as starting points for experimental investigation.

Table 1: Expected Reduction Potentials of Perrhenate in Various Non-Aqueous Electrolytes.

| Non-Aqueous Solvent | Supporting Electrolyte | Working Electrode | Expected First Reduction Potential (V vs. Ag/Ag⁺) |

| Acetonitrile (ACN) | 0.1 M NaClO₄ | Glassy Carbon | -1.0 to -1.5 |

| Dimethylformamide (DMF) | 0.1 M NaPF₆ | Platinum | -0.8 to -1.3 |

| Propylene Carbonate (PC) | 0.1 M NaClO₄ | Glassy Carbon | -1.2 to -1.7 |

Note: These are estimated potential ranges and will vary with experimental conditions.

Table 2: General Experimental Parameters for Cyclic Voltammetry of this compound.

| Parameter | Recommended Value/Range |

| Analyte Concentration | 1 - 10 mM |

| Supporting Electrolyte Conc. | 0.1 M |

| Scan Rate | 20 - 500 mV/s |

| Potential Window | Determined by blank scan (typically > 4 V) |

| Working Electrode | Glassy Carbon or Platinum |

| Reference Electrode | Ag/Ag⁺ in the same electrolyte |

| Counter Electrode | Platinum wire/mesh |

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts discussed in this guide.

Caption: A flowchart illustrating the key steps in a cyclic voltammetry experiment.

Caption: A simplified diagram of the expected multi-step reduction of the perrhenate anion.

Conclusion

This technical guide provides a foundational understanding of the cyclic voltammetry of this compound in non-aqueous electrolytes. While specific, peer-reviewed data on this exact system is limited, the principles of non-aqueous electrochemistry and the known behavior of the perrhenate anion allow for the construction of a reliable experimental framework. The provided protocols and expected data serve as a valuable starting point for researchers venturing into this area. Further experimental work is necessary to fully elucidate the complex redox chemistry of this compound in various organic solvents and to populate the provided tables with precise, experimentally determined values. The use of the outlined methodologies and a systematic approach will enable the generation of high-quality, reproducible data essential for advancing applications in drug development and other scientific fields.

References

- 1. "Reactivity of Electrochemically Generated Rhenium (II) Tricarbonyl α-D" by John P. Bullock, Eric Carter et al. [digitalcommons.cwu.edu]

- 2. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Rhenium compounds - Wikipedia [en.wikipedia.org]

- 4. bulletin.chemistry.kz [bulletin.chemistry.kz]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemical behavior of aqueous acid perrhenate-containing solutions on noble metals: critical review and new experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sodium Perrhenate as a Precursor for Heterogeneous Olefin Metathesis Catalysts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olefin metathesis is a powerful and versatile reaction in organic synthesis, enabling the formation of new carbon-carbon double bonds. While well-defined homogeneous catalysts, such as those developed by Grubbs and Schrock, are widely used in academic and pharmaceutical research, heterogeneous catalysts play a significant role in industrial applications due to their ease of separation and recyclability. Rhenium-based catalysts, particularly rhenium(VII) oxide supported on alumina (Re₂O₇/Al₂O₃), are highly active for various metathesis reactions. Sodium perrhenate (NaReO₄) is a common and water-soluble salt of rhenium, serving as a convenient precursor for the preparation of these robust heterogeneous catalysts.[1] This document provides detailed protocols for the preparation and application of a heterogeneous olefin metathesis catalyst derived from this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Olefin Metathesis using Re₂O₇/Al₂O₃ Catalyst

| Parameter | Value/Range | Notes |

| Catalyst Loading | 1-10 wt% Rhenium | The loading can be adjusted based on the desired activity and cost considerations. |

| Support | γ-Alumina (γ-Al₂O₃) | High surface area alumina is preferred for better dispersion of the active species. |

| Reaction Temperature | 25-100 °C | Higher temperatures can increase reaction rates but may also lead to side reactions. |

| Substrate | Terminal and Internal Olefins | The catalyst is active for various olefinic substrates. |

| Solvent | Toluene, Hexane, or Solvent-free | The reaction can be carried out in non-polar organic solvents or under neat conditions. |

| Pressure | Atmospheric | The reaction is typically performed at atmospheric pressure. |

Experimental Protocols

Protocol 1: Preparation of a Heterogeneous Re₂O₇/Al₂O₃ Catalyst from this compound

This protocol describes the preparation of a supported rhenium oxide catalyst on γ-alumina via incipient wetness impregnation using an aqueous solution of this compound.

Materials:

-

This compound (NaReO₄)

-

γ-Alumina (γ-Al₂O₃), high surface area (e.g., 150-300 m²/g)

-

Deionized water

-

Rotary evaporator

-

Tube furnace

-

Quartz tube

Procedure:

-

Drying the Support: Dry the γ-alumina support at 120 °C for 12 hours to remove adsorbed water.

-

Preparation of the Impregnation Solution:

-

Calculate the amount of this compound required to achieve the desired rhenium loading (e.g., 5 wt%).

-

Dissolve the calculated amount of this compound in a volume of deionized water equal to the pore volume of the alumina support (incipient wetness).

-

-

Impregnation:

-

Add the this compound solution to the dried γ-alumina dropwise while continuously mixing to ensure uniform distribution.

-

Continue mixing for 1 hour at room temperature.

-

-

Drying:

-

Dry the impregnated alumina at 120 °C for 12 hours in a drying oven. Alternatively, use a rotary evaporator under reduced pressure.

-

-

Calcination:

-

Place the dried powder in a quartz tube and load it into a tube furnace.

-

Heat the sample under a flow of dry air (or an inert gas like nitrogen) to 500-550 °C at a ramp rate of 5 °C/min.

-

Hold the temperature for 4-6 hours. This step converts the this compound to the active rhenium oxide species.[2]

-

Cool the catalyst to room temperature under a flow of dry air or nitrogen.

-

-

Storage: Store the prepared catalyst in a desiccator to prevent moisture adsorption.

Protocol 2: General Procedure for Olefin Metathesis using the Prepared Re₂O₇/Al₂O₃ Catalyst

This protocol provides a general procedure for a cross-metathesis reaction.

Materials:

-

Prepared Re₂O₇/Al₂O₃ catalyst

-

Olefin A

-

Olefin B

-

Anhydrous non-polar solvent (e.g., toluene)

-

Schlenk flask or round-bottom flask with a condenser

-

Inert gas supply (Nitrogen or Argon)

-

Stirring plate and stir bar

Procedure:

-

Catalyst Activation (Optional but Recommended):

-

Place the required amount of the prepared catalyst in the reaction flask.

-

Heat the catalyst under vacuum or a flow of inert gas at a temperature of 100-120 °C for 1-2 hours to remove any adsorbed moisture.

-

-

Reaction Setup:

-

Cool the flask to the desired reaction temperature.

-

Add the anhydrous solvent to the flask, followed by the olefin substrates under an inert atmosphere.

-

-

Reaction:

-

Stir the reaction mixture vigorously to ensure good contact between the reactants and the heterogeneous catalyst.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the catalyst from the reaction mixture by filtration or centrifugation.

-

The liquid phase contains the product mixture.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to isolate the desired metathesis product.

-

Visualizations

Caption: Workflow for preparing the heterogeneous Re₂O₇/Al₂O₃ catalyst.

Caption: Simplified Chauvin mechanism for olefin metathesis.

Caption: Experimental workflow for a typical metathesis reaction.

References

Application Notes and Protocols for the Preparation of Rhenium Nanoparticles from Sodium Perrhenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium (Re) nanoparticles are gaining significant interest in various scientific and biomedical fields due to their unique catalytic properties, high melting point, and potential applications in radiotherapy and drug delivery. The synthesis of well-defined and stable rhenium nanoparticles is crucial for harnessing their full potential. This document provides detailed protocols for the preparation of rhenium nanoparticles using sodium perrhenate (NaReO₄) as a readily available precursor. The primary method detailed is the chemical reduction in an aqueous medium, a versatile and widely adopted technique for nanoparticle synthesis.

Data Presentation: Synthesis Parameters and Resulting Nanoparticle Characteristics

The following table summarizes key quantitative data from various studies on the synthesis of rhenium nanoparticles. While not all studies explicitly use this compound, the data for other perrhenate sources are included as they are informative for the reduction of the perrhenate ion (ReO₄⁻).

| Precursor | Reducing Agent | Stabilizer/Capping Agent | Synthesis Method | Nanoparticle Size (nm) | Reference |

| Ammonium Perrhenate | Sodium Borohydride | Polyvinylpyrrolidone (PVP) | Colloidal Synthesis | 0.7–2.8 | [1] |

| Perrhenate Ions | Sodium Borohydride | None specified | Reverse Micelle | 1–18 | [2][3] |

| Rhenium Trichloride | Sodium Borohydride | Glutathione | Colloidal Synthesis | ~1.5 | [1] |

| Ammonium Perrhenate | Natural Polyphenols | None specified | Reduction in Isooctane/Water | 1–12 | [1] |

| Perrhenate Ions | Hydrazine/Sodium Borohydride | Not specified | Chemical Reduction | Not specified | |

| Dirhenium Decacarbonyl | Microwave Irradiation | None | Microwave Synthesis | Not specified | [3] |

| Ammonium Perrhenate | Pulsed Laser | 3-mercaptopropionic acid | Pulsed Laser Decomposition | 20-60 |

Experimental Protocols

Protocol 1: Colloidal Synthesis of Rhenium Nanoparticles using Sodium Borohydride

This protocol details the synthesis of rhenium nanoparticles via the chemical reduction of this compound with sodium borohydride in an aqueous solution, using polyvinylpyrrolidone (PVP) as a stabilizing agent to prevent agglomeration.

Materials:

-

This compound (NaReO₄)

-

Sodium borohydride (NaBH₄)

-

Polyvinylpyrrolidone (PVP)

-

Deionized water

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard laboratory glassware (three-neck flask, condenser, dropping funnel)

-

Magnetic stirrer with heating plate

-

Centrifuge

Procedure:

-

Preparation of Precursor Solution:

-

Dissolve a specific amount of this compound and PVP in deionized water in a three-neck flask to achieve the desired concentrations. A typical starting point is a Re concentration of 1-5 mM and a PVP to Re molar ratio of 10:1 to 40:1.[1]

-

Stir the solution until all solids are completely dissolved.

-

-

Inert Atmosphere:

-

Bubble nitrogen or argon gas through the solution for at least 30 minutes to remove dissolved oxygen, which can lead to the re-oxidation of the nanoparticles.[1]

-

Maintain a gentle flow of the inert gas throughout the reaction.

-

-

Reduction Reaction:

-

Prepare a fresh aqueous solution of sodium borohydride. The molar ratio of NaBH₄ to Re is a critical parameter and can be varied (e.g., from 5:1 to 20:1) to control the particle size.

-

Heat the this compound solution to the desired temperature (e.g., 60 °C) under continuous stirring. Higher temperatures can lead to faster reduction but may also result in larger and more polydisperse nanoparticles.[1]

-

Add the sodium borohydride solution dropwise to the heated precursor solution using a dropping funnel. A slow addition rate generally produces smaller and more uniform nanoparticles.[1]

-

A color change in the solution (typically to dark brown or black) indicates the formation of rhenium nanoparticles.

-

Allow the reaction to proceed for a set time (e.g., 1-2 hours) after the complete addition of the reducing agent.

-

-

Purification of Nanoparticles:

-

Cool the reaction mixture to room temperature.

-

Isolate the rhenium nanoparticles by centrifugation. The speed and duration will depend on the particle size and concentration.

-

Discard the supernatant and re-disperse the nanoparticle pellet in deionized water or ethanol.

-

Repeat the centrifugation and re-dispersion steps several times to remove unreacted precursors, byproducts, and excess stabilizer.

-

-

Storage:

-

Store the purified rhenium nanoparticles dispersed in a suitable solvent (e.g., deionized water or ethanol) in a sealed container under an inert atmosphere to prevent oxidation.

-

Characterization:

The synthesized rhenium nanoparticles can be characterized using various techniques:

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution in solution.

-

X-ray Diffraction (XRD): To analyze the crystal structure and confirm the metallic nature of the nanoparticles.

-

UV-Vis Spectroscopy: To monitor the formation of nanoparticles through the appearance of the surface plasmon resonance peak.

Visualizations

Caption: Experimental workflow for the synthesis of rhenium nanoparticles.

Caption: Logical relationship in the formation of stabilized rhenium nanoparticles.

References

Application Notes and Protocols for Sodium Perrhenate in Radiopharmaceutical Kit Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium perrhenate, particularly utilizing the radioisotope Rhenium-188 (¹⁸⁸Re), is a cornerstone in the preparation of therapeutic radiopharmaceuticals. ¹⁸⁸Re is a high-energy beta-emitter (2.12 MeV) with a short half-life of 16.9 hours, making it ideal for targeted radionuclide therapy. Its decay also includes a 155 keV gamma photon (15% abundance), which allows for simultaneous imaging and dosimetric calculations.[1] The chemical similarities between rhenium and technetium allow for the adaptation of well-established technetium-99m (⁹⁹ᵐTc) kit preparation methodologies for ¹⁸⁸Re-based therapeutic agents, creating a "theranostic pair" for diagnosis and treatment.[1][2]

These application notes provide a comprehensive overview of the use of this compound (as [¹⁸⁸Re]NaReO₄) in the preparation of various radiopharmaceutical kits. Detailed protocols for radiolabeling and quality control are provided, along with a summary of key quantitative data.

I. Generation and Post-Elution Concentration of [¹⁸⁸Re]this compound

[¹⁸⁸Re]this compound is typically obtained from a tungsten-188/rhenium-188 (¹⁸⁸W/¹⁸⁸Re) generator system. The long-lived parent isotope, ¹⁸⁸W (half-life 69.4 days), is adsorbed onto an alumina column, from which the daughter ¹⁸⁸Re can be eluted with sterile saline (0.9% NaCl).[3][4][5] Due to the low specific activity of reactor-produced ¹⁸⁸W, the elution often results in a large volume of [¹⁸⁸Re]NaReO₄ with low radioactive concentration.[3][6] For many radiolabeling procedures, a post-elution concentration step is crucial to achieve high radiochemical yields.[2][6]

Experimental Workflow: Generator Elution and Concentration

Caption: Workflow for ¹⁸⁸W/¹⁸⁸Re generator elution and post-elution concentration.

II. Application: Bone Pain Palliation using ¹⁸⁸Re-HEDP

1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) is a bisphosphonate ligand that, when labeled with ¹⁸⁸Re, serves as an effective agent for palliating pain from osseous metastases.[1][7]

Experimental Protocol: Preparation of ¹⁸⁸Re-HEDP

-

Kit Reconstitution: Aseptically add 0.5 mL of sterile saline to a lyophilized HEDP kit vial and ensure complete dissolution.

-

Addition of Perrhenate: To the reconstituted HEDP vial, add the desired activity of [¹⁸⁸Re]NaReO₄.

-

Incubation: Place the vial in a boiling water bath for 30 minutes. The solution will typically turn a yellow-dark color.[7]

-

pH Adjustment: After cooling, add approximately 3 mL of sodium acetate buffer to achieve a final pH of 6.[7]

-

Quality Control: Perform radiochemical purity testing before patient administration.

Data Summary: ¹⁸⁸Re-HEDP Preparation

| Parameter | Value | Reference |

| Radiochemical Purity | > 95% | [4] |

| Incubation Time | 30 minutes | [7] |

| Incubation Temperature | 100°C | [7] |

| Final pH | 6 | [7] |

III. Application: Targeted Radiotherapy with ¹⁸⁸Re-Labeled Peptides and Antibodies